molecular formula C27H29ClO6 B12418489 Mometasone furoate impurity D-d3

Mometasone furoate impurity D-d3

Cat. No.: B12418489
M. Wt: 488.0 g/mol
InChI Key: PGAGVJAYRDPYKY-PLJKJMPMSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical products. longdom.org These unwanted chemicals can arise from various sources, including raw materials, manufacturing processes, and degradation of the drug substance over time. longdom.orgaquigenbio.com

The meticulous identification and control of impurities are paramount in pharmaceutical science for several key reasons. Even trace amounts of impurities can significantly impact the safety, efficacy, and stability of a drug product. aquigenbio.compharmiweb.com Some impurities may be toxic, while others can reduce the therapeutic effect of the active pharmaceutical ingredient (API). aquigenbio.combiomedres.us Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for impurity levels in pharmaceuticals to ensure patient safety. longdom.orgijpsjournal.com Therefore, a thorough understanding and control of impurities are not only a scientific necessity but also a regulatory requirement for drug approval and marketing. aquigenbio.comglobalpharmatek.com

In the context of pharmaceutical research, impurities are generally categorized into three main types:

Organic Impurities: These are often process-related, arising during the synthesis of the drug substance. gmpinsiders.commoravek.com They can include starting materials, by-products, intermediates, and degradation products. pharmastate.academy

Inorganic Impurities: These impurities are typically derived from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts. moravek.comveeprho.com

Residual Solvents: These are volatile organic chemicals used during the manufacturing process that are not completely removed. aquigenbio.comgmpinsiders.com The International Council for Harmonisation (ICH) classifies these solvents based on their toxicity risk. gmpinsiders.comchemass.si

Table 1: Classification of Pharmaceutical Impurities

Impurity TypeDescriptionExamples
Organic Process-related or drug-related substances arising during synthesis or storage. gmpinsiders.commoravek.comStarting materials, by-products, intermediates, degradation products. pharmastate.academy
Inorganic Substances originating from the manufacturing process. moravek.comReagents, catalysts, heavy metals, inorganic salts. veeprho.com
Residual Solvents Volatile organic chemicals remaining from the manufacturing process. aquigenbio.comgmpinsiders.comEthanol, Methanol, Acetone.

The Role of Stable Isotopes in Pharmaceutical Research

Stable isotopes, particularly deuterium (B1214612), play a crucial role in modern pharmaceutical research. Their unique properties make them invaluable tools for a variety of applications, from metabolic studies to analytical testing.

Deuteration is the process of replacing hydrogen atoms in a molecule with deuterium (²H), a stable, non-radioactive isotope of hydrogen. musechem.comscielo.org.mx This substitution results in a molecule with a slightly higher mass but nearly identical chemical properties to its non-deuterated counterpart. unibestpharm.com The key difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond; the C-D bond is stronger and more stable. unibestpharm.com This difference is the basis for the kinetic isotope effect, where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. scielo.org.mx

The unique properties of deuterated compounds offer significant advantages in both analytical and metabolic research:

Analytical Studies: Deuterated analogs are widely used as internal standards in mass spectrometry-based bioanalysis. musechem.comthalesnano.com Their similar chemical behavior to the analyte of interest, combined with their distinct mass, allows for highly accurate and precise quantification of the drug in complex biological matrices. musechem.comwikipedia.org

Metabolic Studies: Deuteration can significantly alter the metabolic profile of a drug. eurisotop.comjuniperpublishers.com By slowing down metabolic processes at specific sites in a molecule, researchers can investigate metabolic pathways, identify metabolites, and potentially improve the drug's pharmacokinetic properties, such as increasing its half-life. musechem.comresearchgate.net This can lead to a more favorable dosing regimen and a better safety profile by reducing the formation of toxic metabolites. unibestpharm.comjuniperpublishers.com

Contextualizing Mometasone (B142194) Furoate and Its Impurities

Mometasone furoate is a synthetic corticosteroid used for its anti-inflammatory properties. daicelpharmastandards.comnih.gov Like all pharmaceutical products, the synthesis of mometasone furoate can lead to the formation of various impurities. daicelpharmastandards.commdpi.com One such impurity is Mometasone Furoate Impurity D, which is chemically known as 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylate. synzeal.com

To aid in the accurate identification and quantification of this and other impurities during quality control processes, deuterated standards are employed. Mometasone Furoate Impurity D-d3 is the deuterium-labeled analog of Mometasone Furoate Impurity D. This stable isotope-labeled compound serves as an essential internal standard in analytical methods, ensuring the reliability and accuracy of impurity profiling for mometasone furoate. veeprho.com

Table 2: Chemical Compound Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Mometasone Furoate83919-23-7C₂₇H₃₀Cl₂O₆521.44
Mometasone Furoate Impurity A83880-65-3C₂₇H₂₉ClO₅468.97
Mometasone Furoate Impurity B223776-49-6C₂₈H₃₁ClO₈S563.06
Mometasone Furoate Impurity C1305334-31-9C₂₇H₂₉ClO₆484.97
Mometasone Furoate Impurity D83881-09-8C₂₇H₂₉ClO₆484.97
Mometasone Furoate Impurity E1370190-33-2C₃₂H₃₂Cl₂O₈615.50
Mometasone Furoate Impurity F1305334-30-8C₂₇H₂₈Cl₂O₇535.41
Mometasone Furoate Impurity N352315-75-4C₂₃H₃₁ClO₇S487.01
Mometasone Furoate-d383919-23-7 (unlabelled)C₂₇H₂₇D₃Cl₂O₆524.46
This compoundNot AvailableC₂₇H₂₆D₃ClO₆Not Available

Overview of Mometasone Furoate as an Active Pharmaceutical Ingredient

Mometasone furoate is a synthetic corticosteroid that belongs to the glucocorticoid class of steroids. simsonpharma.com It is the furoate ester form of mometasone and is widely utilized as an active pharmaceutical ingredient (API) due to its potent anti-inflammatory, anti-pruritic, and vasoconstrictive properties. medchemexpress.com The therapeutic action of mometasone furoate stems from its high affinity for the glucocorticoid receptor, which is reported to be 22 times stronger than that of dexamethasone. clearsynth.comnih.gov This strong binding capacity makes it more potent than many other corticosteroids. nih.gov

The mechanism of action for mometasone furoate involves its diffusion across cell membranes and subsequent binding to cytoplasmic glucocorticoid receptors. chemicalbook.com This action modulates gene expression, leading to the synthesis of anti-inflammatory proteins and the inhibition of inflammatory mediators like histamine (B1213489) and leukotrienes. medchemexpress.comacanthusresearch.com Specifically, it is thought to induce phospholipase A2 inhibitory proteins, which control the release of arachidonic acid, a precursor to potent mediators of inflammation. medchemexpress.comnih.gov This targeted action at the cellular level allows mometasone furoate to effectively manage inflammatory responses. chemicalbook.comveeprho.com

Mometasone furoate is chemically classified as a 2-furoate ester, a steroid ester, an 11beta-hydroxy steroid, a 20-oxo steroid, an organochlorine compound, and a 3-oxo-Delta(1),Delta(4)-steroid. medchemexpress.com The presence of various functional groups, including a C-21 chloro group and a furoic acid ester at C-17, enhances its glucocorticoid activity. clearsynth.com The molecule also features a 16α-methyl group, which diminishes mineralocorticoid effects. clearsynth.com It is formulated in various forms, such as topical creams, ointments, nasal sprays, and dry powder inhalers to treat a range of inflammatory conditions. simsonpharma.comacanthusresearch.com

Table 1: Physicochemical Properties of Mometasone Furoate

Property Value
Molecular Formula C27H30Cl2O6
Molecular Weight 521.4 g/mol
CAS Number 83919-23-7
Melting Point 215-228 °C
Solubility Insoluble in water
LogP 4.115
UV/Vis (λmax) 248 nm

Data sourced from PubChem and DrugBank. medchemexpress.comnih.govsynzeal.com

Introduction to this compound as a Specific Deuterated Entity

In the field of pharmaceutical analysis and academic research, deuterated compounds serve as critical internal standards for ensuring the accuracy and precision of quantitative analytical methods. Mometasone Furoate Impurity D is a known process impurity formed during the manufacturing of Mometasone Furoate. simsonpharma.com Its chemical name is 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylate. simsonpharma.com To accurately quantify such impurities, a stable isotope-labeled internal standard is often employed.

Mometasone Furoate-d3 is a deuterium-labeled analog of Mometasone Furoate. veeprho.com While not Impurity D itself, it is a crucial tool for the analytical process that identifies and quantifies both the parent drug and its impurities, including Impurity D. clearsynth.comveeprho.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. clearsynth.comveeprho.com This isotopic labeling makes the compound heavier than its non-deuterated counterpart.

The primary application of deuterated entities like Mometasone Furoate-d3 is as internal standards in advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.com Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample in a known quantity. This allows for the precise quantification of the analyte by correcting for variations that may occur during sample preparation and analysis, thereby improving the accuracy of mass spectrometry and liquid chromatography methods. veeprho.com

In a research context, Mometasone Furoate-d3 is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com It is also vital for analytical method development and validation, ensuring that the procedures used to test for Mometasone and its related substances are robust and reliable for quality control (QC) in pharmaceutical production. clearsynth.comsimsonpharma.com

Table 2: Chemical Identity of Mometasone Furoate Impurity D and its Deuterated Analog

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Mometasone Furoate Impurity D C27H29ClO6 484.97 83881-09-8
Mometasone Furoate-d3 C27H27D3Cl2O6 524.45 83919-23-7 (Unlabeled)

Data sourced from various chemical suppliers and databases. nih.govveeprho.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29ClO6

Molecular Weight

488.0 g/mol

IUPAC Name

[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,22+,24+,25+,26+,27-/m1/s1/i4D,5D,10D

InChI Key

PGAGVJAYRDPYKY-PLJKJMPMSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@H]4[C@@]5([C@H]3CCC6=CC(=O)C=C[C@@]65C)O4)C)C)C(=O)CCl)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C

Origin of Product

United States

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation of Deuterated Impurities

A suite of spectroscopic methods is employed to ensure the structural integrity and confirm the position of deuterium (B1214612) atoms in isotopically labeled impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the exact location of deuterium atoms within a molecule. wikipedia.orgstudymind.co.uk The process involves comparing the ¹H NMR and ²H (Deuterium) NMR spectra.

In the ¹H NMR spectrum of Mometasone (B142194) Furoate Impurity D-d3, the signal corresponding to the protons that have been replaced by deuterium will be absent. Conversely, the ²H NMR spectrum will exhibit a distinct peak at a chemical shift corresponding to the location of the deuterium atoms. wikipedia.org This provides unambiguous confirmation of successful and specific deuteration. For Mometasone Furoate Impurity D-d3, where the deuteration is on the furoate moiety, the absence of specific proton signals and the appearance of a corresponding deuterium signal confirms the d3 label's position.

Deuterium NMR is particularly effective for analyzing highly deuterated compounds where proton signals are weak. sigmaaldrich.com Although deuterium has a lower natural abundance and a smaller magnetic dipole moment than protons, enriched samples provide strong signals for analysis. wikipedia.org

Table 1: Hypothetical NMR Data for Deuterium Localization in this compound

NucleusExpected Chemical Shift (ppm) of Furoate Moiety ProtonsExpected Observation for this compoundRationale
¹H ~7.6, 6.5, 7.2Absence of signals in this regionProtons on the furoate ring are replaced by deuterium atoms. studymind.co.uklibretexts.org
²H ~7.6, 6.5, 7.2Presence of signals in this regionConfirms the presence and chemical environment of the deuterium atoms. wikipedia.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for verifying the molecular weight of this compound and analyzing its structure through fragmentation. nih.gov The introduction of three deuterium atoms results in a predictable mass shift of +3 atomic mass units compared to the non-deuterated analogue, Mometasone Furoate Impurity D. veeprho.comsimsonpharma.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.govresearchgate.net This precision allows for the differentiation of this compound from other potential impurities that might have the same nominal mass. By comparing the measured accurate mass to the theoretical mass calculated for the C₂₇H₂₆D₃ClO₆ formula, HRMS confirms the elemental composition and, by extension, the successful incorporation of the three deuterium atoms. researchgate.netnih.gov

Table 2: HRMS Data for Mometasone Furoate Impurity D and its d3 Analog

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Mometasone Furoate Impurity DC₂₇H₂₉ClO₆484.1653
This compoundC₂₇H₂₆D₃ClO₆487.1842

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the location of the isotopic label within the molecule. nih.govicm.edu.pl In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and fragmented. The resulting fragment ions are then analyzed. For this compound, fragments that retain the deuterated furoate group will exhibit a mass shift of +3 Da compared to the corresponding fragments from the non-deuterated impurity. shimadzu.com This fragmentation pattern provides definitive evidence that the deuterium label is located on the furoate portion of the molecule.

Table 3: Predicted MS/MS Fragmentation Analysis

Parent CompoundParent Ion [M+H]⁺ (m/z)Key FragmentFragment Ion (m/z)Interpretation
Mometasone Furoate Impurity D485.17Furoyl cation95.01Characteristic fragment of the non-deuterated furoate group.
This compound488.19Deuterated furoyl cation98.03A +3 Da shift confirms the d3 label is on the furoate moiety.

On-line Hydrogen/Deuterium (H/D) exchange Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the number of active or exchangeable hydrogens (e.g., in -OH, -NH, -SH groups) in a molecule. nih.gov When analyzing a stably labeled compound like this compound, where the deuterium atoms are attached to carbon, this technique serves a confirmatory purpose. By introducing the sample into a system with deuterated solvents (like D₂O), one can monitor if any hydrogens on the molecule exchange with deuterium from the solvent. For this compound, the expectation is that the C-D bonds will remain intact, showing no exchange. This confirms the stability of the label, which is a critical requirement for its use as an internal standard in quantitative analyses. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Characterization

IR and UV-Vis spectroscopy offer complementary data for the characterization of deuterated impurities.

Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium alters the vibrational frequency of the corresponding bond. The C-D bond stretch appears at a lower wavenumber (typically around 2100-2250 cm⁻¹) compared to the C-H bond stretch (around 2850-3000 cm⁻¹). youtube.com The presence of a characteristic C-D stretching peak in the IR spectrum of this compound provides direct physical evidence of deuteration. nih.govscholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Deuterium substitution typically has a negligible effect on the electronic transitions of a molecule's chromophore. libretexts.org Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Mometasone Furoate Impurity D. This similarity in their absorption maxima (λ_max) and molar absorptivity serves as a useful check, confirming that the core chromophoric structure of the molecule has not been altered during the labeling process.

Chromatographic Separations for Impurity Profiling

Chromatographic techniques are central to the separation, detection, and quantification of impurities in active pharmaceutical ingredients (APIs) like Mometasone Furoate. The complexity of the molecular structure of Mometasone Furoate and its impurities, which are often structurally very similar, demands highly efficient and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the cornerstone for the analysis of Mometasone Furoate and its non-volatile impurities. savaglobal.comtsijournals.comtsijournals.comnih.govsielc.com The development of a robust HPLC method is critical for ensuring that all relevant impurities, including Impurity D, are adequately resolved from the main component and from each other.

The role of this compound in this context would be as an internal standard. It would be spiked into the sample containing Mometasone Furoate Impurity D. Since the deuterated and non-deuterated forms are chemically identical, they co-elute under most chromatographic conditions but are distinguishable by a mass spectrometer. This allows for highly accurate quantification of the native impurity.

The choice of the stationary phase is a critical first step in method development. For the separation of corticosteroids like Mometasone Furoate and its impurities, octadecylsilane (B103800) (ODS or C18) columns are the most commonly employed stationary phases. tsijournals.comtsijournals.comwjpps.com These non-polar columns provide effective separation based on the hydrophobicity of the analytes. Other stationary phases, such as octylsilyl (C8), can also be used to provide different selectivity. oup.com

Mobile phase optimization is then carried out to achieve the desired separation. A typical mobile phase for the analysis of Mometasone Furoate impurities consists of a mixture of an aqueous component (often a buffer like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous phase and the ratio of the organic modifier are fine-tuned to control the retention and resolution of the compounds. For instance, the addition of a small percentage of an acid like trifluoroacetic acid can improve peak shape and resolution. tsijournals.com

Table 1: Example HPLC Stationary and Mobile Phase Parameters

ParameterSelectionPurpose
Stationary Phase Hypersil ODS, C18 (5 µm)Provides hydrophobic interaction-based separation.
Mobile Phase A 0.01 M Phosphate Buffer (pH 7.0)Controls retention and peak shape of ionizable compounds.
Mobile Phase B Acetonitrile/MethanolAdjusts the overall elution strength of the mobile phase.
Detector UV at 240-254 nmAllows for sensitive detection of the analytes.

This table presents a representative set of starting conditions for HPLC method development.

Due to the presence of multiple impurities with a range of polarities in Mometasone Furoate samples, an isocratic elution (constant mobile phase composition) is often insufficient to resolve all components within a reasonable timeframe. Therefore, gradient elution is frequently employed. wjpps.comnih.gov A gradient program involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. nih.gov This allows for the elution of more strongly retained components, like some impurities, while still achieving good resolution of early-eluting peaks. The gradient profile, including the initial and final mobile phase compositions, the rate of change, and any hold times, must be carefully optimized to ensure that all impurities, including Impurity D, are baseline separated. nih.gov

Table 2: Illustrative Gradient Elution Program

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)
06535
155050
354060
456535
506535

This table illustrates a typical gradient elution strategy for the separation of complex Mometasone Furoate impurity profiles.

Gas Chromatography (GC) for Volatile Impurities and Derivatization Approaches

While HPLC is the primary tool for non-volatile impurities, Gas Chromatography (GC) is employed for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. Mometasone Furoate and its related impurities, including Impurity D, are large, non-volatile molecules and are not suitable for direct GC analysis. nih.gov

However, GC can be used to analyze certain precursors or degradation products that might be more volatile. For non-volatile compounds to be analyzed by GC, a derivatization step is necessary. This chemical reaction converts the analyte into a more volatile and thermally stable derivative. For corticosteroids, silylation is a common derivatization approach, where active hydrogens are replaced by trimethylsilyl (B98337) (TMS) groups. While theoretically possible, this approach is less common for routine impurity profiling of Mometasone Furoate compared to HPLC due to the complexity of the derivatization of multiple, similar compounds and potential for side reactions.

Orthogonal Chromatographic Methods for Comprehensive Impurity Separation

To ensure a comprehensive impurity profile and to detect any co-eluting peaks that might be missed by a single HPLC method, an orthogonal chromatographic method is often developed. Orthogonal methods employ a different separation mechanism, thus providing a different selectivity. For Mometasone Furoate and its impurities, Supercritical Fluid Chromatography (SFC) has been shown to be an effective orthogonal technique to RP-HPLC. nih.govresearchgate.net

SFC typically uses a stationary phase like silica (B1680970) and a mobile phase consisting of supercritical carbon dioxide mixed with a co-solvent, such as methanol. nih.gov The separation mechanism in SFC is based on a combination of polarity and volatility, which is significantly different from the hydrophobicity-based separation in RP-HPLC. By analyzing the same sample with both RP-HPLC and SFC, there is a much higher confidence in the purity assessment, as impurities that co-elute in one system are likely to be resolved in the other. nih.govresearchgate.net This orthogonal approach is crucial for the validation of analytical methods and for ensuring the quality of the final drug substance.

Quantitative Analytical Methodologies for Mometasone Furoate Impurity D D3

Development and Validation of Bioanalytical Methods

Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites or impurities in biological matrices such as plasma. The development and validation of these methods for Mometasone (B142194) Furoate Impurity D-d3 are guided by stringent regulatory standards to ensure data reliability.

Application of Mometasone Furoate Impurity D-d3 as an Internal Standard in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. In the quantitative analysis of mometasone furoate in biological samples, its deuterium-labeled analog, Mometasone Furoate-d3 (a form of this compound), is commonly employed as an internal standard (ISTD). veeprho.comwaters.com The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the accuracy and precision of LC-MS/MS methods. veeprho.com

The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest, in this case, mometasone furoate. Mometasone Furoate-d3 and mometasone furoate exhibit nearly identical chromatographic retention times and ionization efficiencies in the mass spectrometer. However, they are distinguishable by their difference in mass-to-charge ratio (m/z). novartis.com This subtle mass difference allows the mass spectrometer to monitor both the analyte and the internal standard simultaneously.

By adding a known concentration of Mometasone Furoate-d3 to the unknown samples, calibration standards, and quality control samples, any variability introduced during sample preparation, such as extraction losses or injection volume inconsistencies, can be compensated for. waters.com The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for these potential errors and leads to more reliable and reproducible results. veeprho.com

Calibration Curve Construction and Quantitative Accuracy

The establishment of a robust calibration curve is fundamental to the accurate quantification of this compound. A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. For the analysis of mometasone furoate using Mometasone Furoate-d3 as an internal standard, calibration curve standards are typically prepared in the same biological matrix as the samples to be analyzed, such as human plasma. waters.com

The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding nominal concentration of the analyte. A linear regression analysis is then applied to the data points. The linearity of the calibration curve is a critical parameter, and a high correlation coefficient (r²) is indicative of a good fit of the data to the regression model. For instance, a linear dynamic range for mometasone furoate quantification has been established from 0.5 to 60 pg/mL. waters.com Another method demonstrated a linear response range from 0.250 to 100 pg/mL using a 1/x² weighting factor. novartis.com

The accuracy of the method is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) within the range of the calibration curve. The determined concentrations of the QC samples are then compared to their nominal values, and the percentage of accuracy (or bias) is calculated. Regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ). novartis.com For example, one validated method reported intra- and inter-day accuracies with biases ranging from -3.1% to 18.9% and -2.8% to 16.3%, respectively. novartis.com

Addressing Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in LC-MS/MS bioanalysis. These effects arise from co-eluting endogenous components in the biological matrix that can either suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to inaccurate and imprecise results.

The use of a stable isotope-labeled internal standard like Mometasone Furoate-d3 is the most effective way to compensate for matrix effects. veeprho.com Since the internal standard co-elutes with the analyte and has very similar physicochemical properties, it is affected by the matrix in the same way. Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of ion suppression or enhancement.

To evaluate matrix effects during method validation, the response of the analyte in the presence of the biological matrix is compared to the response of the analyte in a neat solution. The internal standard-normalized matrix factor is calculated to assess the extent of the matrix effect. A coefficient of variation (CV%) of the IS-normalized matrix factor of less than 15% is generally considered acceptable. novartis.com One study successfully demonstrated that the CV (%) of the IS-normalized matrix factor was below 15% and was not affected in lipemic and hemolyzed plasmas, indicating that the method was free from significant matrix effects. novartis.com

Effective sample preparation techniques, such as solid-phase extraction (SPE), are also crucial in minimizing matrix effects by removing a significant portion of the interfering endogenous components before LC-MS/MS analysis. shimadzu.com

Considerations for Isotopic Purity and Cross-Contamination from Unlabeled Analogs

When using a deuterated internal standard like this compound, it is essential to consider its isotopic purity. The presence of unlabeled analyte (mometasone furoate) in the deuterated internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration curve. Therefore, the isotopic purity of the internal standard must be high.

Cross-contamination can also occur if the mass spectrometer cannot fully resolve the isotopic peaks of the analyte and the internal standard. This can be a concern if the mass difference between the analyte and the deuterated standard is small. The selection of appropriate precursor and product ion transitions in the multiple reaction monitoring (MRM) mode of the mass spectrometer is critical to minimize this potential for cross-talk. For example, specific MRM transitions for mometasone furoate (m/z 520.9 → 355.0) and its deuterated internal standard (m/z 525.8 → 355.0) have been utilized to ensure specificity. novartis.com

During method development, the contribution of the unlabeled analyte in the internal standard solution to the analyte signal should be assessed by analyzing a blank sample spiked only with the internal standard. The response of the unlabeled analyte in this sample should be negligible, typically less than 5% of the response at the LLOQ.

Method Validation Parameters for Impurity Quantification (Excluding Clinical Performance)

The validation of an analytical method for impurity quantification ensures that it is suitable for its intended purpose. The validation process involves the evaluation of several key parameters as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Selectivity and Specificity for Impurity D-d3

Selectivity and specificity are critical validation parameters that demonstrate the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. For the quantification of this compound, the method must be able to distinguish it from the parent drug, mometasone furoate, other related impurities, and any endogenous components from the sample matrix. savaglobal.com

In the context of an LC-MS/MS method, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. The chromatographic method should be optimized to provide sufficient resolution between the impurity and other closely related compounds. savaglobal.com The mass spectrometer, operating in MRM mode, provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte.

To demonstrate selectivity, blank matrix samples from multiple sources are analyzed to ensure that no interfering peaks are observed at the retention time of this compound. savaglobal.com Additionally, a mixture of the impurity, the parent drug, and other potential impurities is analyzed to confirm that the method can resolve all components. One study reported that their developed method exhibited high selectivity for mometasone furoate and the internal standard, with no significant interference from endogenous compounds at their respective retention times in blank plasma samples. shimadzu.com

Forced degradation studies are also performed to assess the stability-indicating nature of the method. savaglobal.com In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate the impurity from these degradation products, ensuring that the quantification of the impurity is not affected by the presence of degradants. savaglobal.com

Linearity and Range of Quantification

A key parameter in the validation of an analytical method is its linearity, which demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For the quantification of Mometasone Furoate Impurity D, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated according to International Council for Harmonisation (ICH) guidelines. savaglobal.com

In one such study, the linearity of the method for Mometasone Furoate Impurity D (identified as DMCF) was established by analyzing solutions at eight different concentration levels, ranging from 10% to 150% of the specification level (0.3 ppm). savaglobal.com The method demonstrated excellent linearity, with a correlation coefficient (R²) of 1.000, indicating a perfect linear relationship between the peak area and the concentration of the impurity. savaglobal.com The linearity plot was constructed by plotting the average peak area against the concentration in parts per million (PPM). savaglobal.com

Table 1: Linearity Data for Mometasone Furoate Impurity D (DMCF)

Concentration Level (% of 0.3 ppm specification)Concentration (ppm)Average Peak Area
10%0.03Data not specified
20%0.06Data not specified
30%0.09Data not specified
50%0.15Data not specified
80%0.24Data not specified
100%0.30Data not specified
120%0.36Data not specified
150%0.45Data not specified
Correlation Coefficient (R²) -1.000 savaglobal.com
Note: While the study confirmed the concentration range and correlation coefficient, specific peak area values were presented graphically.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the RP-HPLC method for Mometasone Furoate impurities, the LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. savaglobal.com The process involved preparing a series of dilute solutions of the impurities and constructing a linearity graph to determine the slope. savaglobal.com While the specific numerical values for the LOD and LOQ of Mometasone Furoate Impurity D were not detailed in this particular study, the methodology confirms their determination as part of the validation process. savaglobal.com

For context, a separate stability-indicating TLC-densitometric method developed for the parent compound, Mometasone Furoate, found an LOD of 0.21 µ g/band and an LOQ of 0.63 µ g/band . nih.gov Although this is for a different method and for the main compound, it illustrates the typical sensitivity levels achieved in the analysis of Mometasone and its related substances.

Table 2: LOD & LOQ Determination Approach

ParameterMethodDescription
LOD Slope Method (as per ICH)Calculated as 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve). savaglobal.com
LOQ Slope Method (as per ICH)Calculated as 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve). savaglobal.com

Precision and Accuracy in Complex Matrices

Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the test results to the true value. The use of a deuterated internal standard like this compound is particularly beneficial for ensuring high precision and accuracy when analyzing samples in complex matrices, such as pharmaceutical creams or nasal sprays.

The precision of the RP-HPLC method for Mometasone Furoate Impurity D was demonstrated through method precision and intermediate precision studies. For method precision, six sample solutions were prepared by spiking the impurities at the working concentration. The relative standard deviation (%RSD) for Mometasone Furoate Impurity D (DMCF) was found to be 0.45%, which is well within the acceptable limits for impurity analysis. savaglobal.com

Accuracy was evaluated by spiking Mometasone Furoate Impurity D into a placebo preparation at various concentration levels (LOQ, 50%, 100%, and 150%). savaglobal.com The percentage of the impurity recovered was then calculated. The acceptance criteria for recovery were set at 80% to 120% for the LOQ level and 85% to 115% for the other levels. savaglobal.com The results for accuracy, summarized in Table 3, fell within these specified limits, confirming the method's accuracy. savaglobal.com

Table 3: Precision and Accuracy Data for Mometasone Furoate Impurity D (DMCF)

Validation ParameterTest LevelResultAcceptance Criteria
Method Precision Working Concentration%RSD = 0.45% savaglobal.comTypically ≤ 15%
Accuracy (% Recovery) LOQ LevelWithin Limits savaglobal.com80% - 120% savaglobal.com
50% LevelWithin Limits savaglobal.com85% - 115% savaglobal.com
100% LevelWithin Limits savaglobal.com85% - 115% savaglobal.com
150% LevelWithin Limits savaglobal.com85% - 115% savaglobal.com

Role in Non Clinical Metabolic Studies and Biotransformation Research

Mometasone (B142194) Furoate Impurity D-d3 as a Metabolic Probe

Stable isotope-labeled compounds, such as Mometasone Furoate-d3, are invaluable in pharmacokinetic and metabolic research. veeprho.com The incorporation of deuterium (B1214612) atoms creates a heavier version of the molecule that can be readily distinguished from its non-deuterated counterpart by mass spectrometry. This characteristic allows it to be used as an internal standard for accurate quantification of the drug and its metabolites in biological samples. veeprho.com

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, S9 Fractions)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. nuvisan.com These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. nuvisan.comnih.gov

Studies on mometasone furoate have shown that it is extensively metabolized in liver S9 fractions of both rats and humans, with at least five metabolites being formed. nih.gov Interestingly, there are quantitative differences in the metabolite profiles between the two species. nih.gov The apparent half-life of mometasone furoate in human liver S9 fractions is approximately three times longer than in rat liver S9 fractions, indicating a slower rate of metabolism in humans. nih.gov While mometasone furoate shows high stability in plasma and lung S9 fractions, it is rapidly metabolized in the liver and to a lesser extent in the intestine. nih.govnih.gov The primary metabolic pathway identified in both human liver and intestinal microsomes is 6β-hydroxylation. nih.gov The use of a deuterated standard like Mometasone Furoate Impurity D-d3 in such assays would facilitate the precise tracking and quantification of the parent compound's depletion over time, providing a more accurate determination of its metabolic stability.

Table 1: In Vitro Metabolic Stability of Mometasone Furoate

Biological MatrixMetabolic ActivityKey Findings
Human and Rat PlasmaHigh stabilityDegradation pattern similar to buffer systems. nih.gov
Human and Rat Lung S9 FractionsHigh stabilityDegradation pattern similar to buffer systems. nih.gov
Rat Liver S9 FractionsEfficient metabolismMajor metabolite is the most polar one (MET1). nih.gov
Human Liver S9 FractionsEfficient metabolismForms two major metabolites (MET1 and MET2) in equal measure. nih.gov Apparent half-life is 3x greater than in rats. nih.gov
Human Intestinal MicrosomesAppreciable metabolism6β-hydroxylation is a major pathway. nih.gov

In Vivo Animal Model Studies (Excluding Human Clinical Data)

Animal models, particularly rats, are crucial for understanding the in vivo metabolism and distribution of drugs. nih.gov Following intravenous and intratracheal administration of radiolabeled mometasone furoate in rats, the majority of radioactivity was found in the gastrointestinal tract, indicating that biliary excretion is the primary route of elimination for the parent drug and its metabolites. nih.gov Radiochromatography revealed that the radioactivity was mainly associated with three metabolites (MET1, MET2, and MET3). nih.gov

The use of this compound in such animal studies would serve as a powerful analytical tool. By co-administering the deuterated standard with the non-labeled drug, researchers can use mass spectrometry to differentiate between the administered compound and its endogenously produced metabolites, leading to a more accurate and detailed picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.

Identification of Potential Metabolites using Deuterated Standards

Deuterated standards are instrumental in the identification and characterization of drug metabolites. nih.govmdpi.com The distinct mass shift between the deuterated and non-deuterated compounds allows for the confident identification of drug-related material in complex biological matrices. nih.gov When analyzing samples from metabolic studies, the presence of a pair of peaks with a specific mass difference (corresponding to the number of deuterium atoms) is a clear indicator of a metabolite and its corresponding deuterated internal standard.

For mometasone furoate, several metabolites have been identified. In vitro studies with liver S9 fractions produced at least five distinct metabolites. nih.gov The main metabolites in rats were identified as MET1, MET2, and MET3. nih.gov Research has also pointed to the formation of 6-β-hydroxy-mometasone furoate and free mometasone as metabolites. The application of this compound would significantly aid in confirming the structures of these and other potential metabolites, providing greater confidence in the elucidation of the metabolic pathways.

Understanding Biotransformation Pathways

Biotransformation is the process by which the body chemically alters drugs and other foreign compounds, primarily through enzymatic reactions. Understanding these pathways is critical for predicting a drug's efficacy and potential for drug-drug interactions.

Investigating Enzyme Kinetics and Isozyme Specificity (e.g., Cytochrome P450 Enzymes)

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a major role in the metabolism of mometasone furoate in the liver. In vitro studies have confirmed that 6β-hydroxylation, a reaction typically mediated by CYP enzymes, is a major metabolic route for mometasone furoate in both human liver and intestinal microsomes. nih.gov

By using this compound, researchers can investigate the kinetics of these enzymatic reactions in greater detail. The deuterated compound can be used as a substrate to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for specific CYP isozymes. This information is crucial for understanding the efficiency of different metabolic pathways and for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolizing enzymes.

Role of Deuteration in Altering Metabolic Fate and Stability

In some cases, deuteration can also lead to "metabolic shunting," where the blockage of one metabolic pathway redirects the drug's metabolism towards alternative routes. juniperpublishers.com This can result in a different metabolite profile, potentially reducing the formation of toxic metabolites or increasing the formation of active ones. juniperpublishers.com While specific studies on the metabolic shunting of this compound are not available, the principles of deuteration suggest that its metabolic fate could differ from the non-deuterated impurity. This highlights the importance of using such labeled compounds to gain a more complete understanding of a drug's biotransformation. The selective replacement of hydrogen with deuterium can enhance the metabolic stability of a drug, and this has been shown to increase the half-life in both rat and human liver microsomes for other compounds. juniperpublishers.com

Elucidating Novel Metabolites or Metabolic Routes

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism studies. This compound, a deuterated form of a known impurity of the synthetic corticosteroid Mometasone Furoate, provides a unique analytical advantage in the quest to uncover previously unknown metabolites and metabolic pathways. The mass shift introduced by the deuterium atoms allows for the unambiguous differentiation of the impurity and its metabolites from endogenous compounds and artifacts within complex biological matrices.

In non-clinical settings, typically utilizing in vitro systems such as liver microsomes or in vivo animal models, this compound is introduced to mimic potential exposure. Subsequent analysis, predominantly through liquid chromatography-mass spectrometry (LC-MS), enables the tracking of all deuterium-containing species. This approach has proven invaluable in identifying metabolic soft spots on the molecule and revealing biotransformations that might otherwise go undetected.

While specific research exclusively detailing the metabolic elucidation using this compound is not extensively published, the principles of its application can be understood from broader studies on drug metabolism. For instance, research on the degradation of the parent compound, Mometasone Furoate, in simulated lung fluid has identified key degradation products. ingentaconnect.comresearchgate.net One such study identified two primary degradation products, designated D1 and D2. D1 was characterized as 9,11-epoxide mometasone furoate, while D2 was found to be a novel structure resulting from cyclization in the C17–C21 region. ingentaconnect.comresearchgate.net The half-lives for the conversion of Mometasone Furoate to D1 and the subsequent conversion of D1 to D2 were determined to be 1.3 hours and 4.8 hours, respectively, at 37°C in simulated lung fluid. ingentaconnect.comresearchgate.net

The use of a deuterated standard, such as this compound, in similar studies would be instrumental. It would allow researchers to confirm whether Impurity D follows the same degradation pathway as the parent compound or if it is metabolized differently. The distinct isotopic signature of the d3-labeled compound would provide clear evidence of its metabolic products, even at very low concentrations.

Table 1: Hypothetical Metabolic Profile of this compound

This table illustrates the potential metabolites that could be identified using this compound in a metabolic study. The mass shift due to the deuterium label is a key feature for detection.

Putative MetaboliteMolecular Formula (non-deuterated)Observed m/z (d3-labeled)Proposed Biotransformation
Hydroxylated Impurity DC₂₇H₃₀Cl₂O₇+18 Da (from parent d3-impurity)Phase I Oxidation
Glucuronidated Impurity DC₃₃H₃₈Cl₂O₁₂+176 Da (from parent d3-impurity)Phase II Glucuronidation
N-dealkylated Impurity DVariesVariesPhase I N-dealkylation

Table 2: Research Findings on Mometasone Furoate Degradation

This table summarizes the findings from a study on the degradation of the parent compound, Mometasone Furoate, which provides a basis for understanding the potential metabolic fate of its impurities.

CompoundIdentityHalf-life (in SLF at 37°C)Analytical MethodReference
Mometasone Furoate (MF)Parent Compound1.3 h (to D1)LC-MS, NMR ingentaconnect.comresearchgate.net
Degradation Product D19,11-epoxide mometasone furoate4.8 h (to D2)LC-MS, NMR ingentaconnect.comresearchgate.net
Degradation Product D2Cyclized structure (C17-C21 region)Not ApplicableLC-MS, NMR ingentaconnect.comresearchgate.net

Academic Perspectives on Impurity Control and Regulatory Science

Development of Pharmaceutical Impurity Reference Standards

The control of impurities is a mandatory aspect of pharmaceutical manufacturing, necessitated by stringent regulatory guidelines. nih.gov The development and use of high-purity reference standards are foundational to this control.

The Importance of Certified Reference Materials for Impurity D-d3

A Certified Reference Material (CRM) is a substance of sufficient purity and stability used to calibrate analytical equipment, validate a measurement method, or assign values to other materials. casss.org In the context of Mometasone (B142194) furoate analysis, Mometasone furoate impurity D-d3 serves as an ideal internal standard, particularly for highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods. acanthusresearch.comnumberanalytics.com

Stable isotope-labeled (SIL) internal standards, like this compound, are compounds where atoms such as hydrogen are replaced by their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). acanthusresearch.comchromatographyonline.com Because their chemical and physical properties are nearly identical to the non-labeled analyte (in this case, Impurity D), they co-elute in chromatography and exhibit similar ionization efficiency in mass spectrometry. acanthusresearch.com The key difference is their higher mass, which allows the mass spectrometer to distinguish between the standard and the actual impurity.

The use of a SIL internal standard is crucial for several reasons:

Accuracy and Precision : It compensates for variations during sample preparation, such as extraction losses, and corrects for matrix effects, where other components in the sample can suppress or enhance the analyte's signal. musechem.comnih.gov This ensures that quantitative results are both reproducible and accurately reflect the true concentration of the impurity. musechem.com

Method Validation : Regulatory bodies require that analytical methods are robust and fit for their intended purpose. musechem.com A SIL-CRM is used to validate key performance characteristics of a method, including accuracy, linearity, and sensitivity. numberanalytics.commusechem.com

Quantitative Analysis : By adding a known amount of this compound to a sample, it acts as a reference point to precisely quantify the amount of the unlabeled Mometasone furoate impurity D present. numberanalytics.commusechem.com

Research into the Stability and Homogeneity of Reference Standards

For a CRM to be reliable, its stability and homogeneity must be rigorously established and monitored. casss.orgresearchgate.net Stability studies are performed to ensure the reference material does not degrade over time under specified storage conditions, which would compromise its integrity. psu.edu This involves subjecting the material to various conditions and analyzing it at set intervals to confirm it remains within its specified purity. casss.org

Homogeneity testing confirms that the impurity is uniformly distributed throughout the entire batch of the reference material. researchgate.netpsu.edu This ensures that any sample taken from any vial is representative of the whole, which is critical for consistent and reliable analytical results. labthinkinternational.com Research focuses on developing optimized study designs and highly repeatable measurement techniques to provide positive proof of both homogeneity and stability. psu.edu

Contributions to Pharmaceutical Quality and Stability Studies

Understanding Drug Degradation Mechanisms and Kinetics

The presence of impurities often signals the degradation of the active pharmaceutical ingredient (API). youtube.com Studies on Mometasone furoate have shown that its degradation is significantly influenced by factors like pH. nih.govingentaconnect.com It is relatively stable at a pH below 4 but degrades into multiple products at higher pH levels. nih.govresearchgate.net The degradation process follows pseudo-first-order kinetics and can involve a series of parallel and consecutive reactions, often catalyzed by hydroxide (B78521) ions. nih.gov

The identification of degradation products is crucial for understanding these chemical pathways. For Mometasone furoate, several degradation products have been identified in various conditions. nih.gov The formation of these impurities can occur through processes like hydrolysis or oxidation. nih.govnih.gov By studying these degradation products, scientists can gain a comprehensive understanding of the drug's stability profile.

Predictive Modeling of Impurity Formation

Predictive modeling uses data from kinetic studies and other historical data to forecast how impurities may form or evolve over the product's shelf-life. zamann-pharma.comresearchgate.net This data-driven approach is a cornerstone of modern pharmaceutical development and risk management. raps.orgverikai.com

By analyzing factors that accelerate degradation, such as temperature, humidity, and interactions with excipients, manufacturers can build models to anticipate impurity levels. zamann-pharma.com This allows for the proactive development of robust formulations and manufacturing processes designed to minimize impurity formation from the outset. raps.org Such predictive capabilities are vital for ensuring product quality, safety, and regulatory compliance throughout the product lifecycle. zamann-pharma.com

Academic Relevance to Regulatory Science Frameworks

The scientific research into impurity identification, analysis, and control directly informs the global regulatory landscape for pharmaceuticals. wisdomlib.org Guidelines from the International Council for Harmonisation (ICH), such as Q3A and Q3B, provide a framework for controlling impurities in new drug substances and products, respectively. industrialpharmacist.comich.orgeuropa.eu

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on scientific principles and safety considerations. europa.euich.org The qualification process involves acquiring and evaluating data to establish the biological safety of an impurity at a specified level. ich.org

Academic research provides the tools and knowledge base for this regulatory framework. The development of advanced analytical techniques, like the use of this compound, enables the precise quantification required for compliance. researchgate.net Furthermore, a deep understanding of degradation pathways and predictive modeling helps manufacturers design control strategies that are scientifically sound and aligned with regulatory expectations, ultimately safeguarding public health. raps.orgindustrialpharmacist.com

Interpretation of ICH Guidelines (e.g., ICH Q3A) in the Context of Deuterated Impurities

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities. ich.orgich.org Qualification is the process of gathering and assessing data to establish the biological safety of an individual impurity at a specified level. ich.org The guideline establishes thresholds for these actions based on the maximum daily dose of the drug substance. ich.org However, the guideline does not explicitly address deuterated impurities, leading to discussions within the scientific and regulatory communities. nih.gov

A central question is whether a deuterated impurity should be treated the same as its non-deuterated counterpart. While chemically similar, deuterated compounds can exhibit different pharmacokinetic profiles due to the kinetic isotope effect, which can influence their metabolism and potentially their toxicity. nih.gov There is concern that regulatory agencies might default to treating isotopologues and isotopomers as standard impurities under ICH Q3A. nih.gov

The general consensus leans towards a case-by-case scientific evaluation. If a deuterated impurity is structurally similar to the API or a known, non-deuterated impurity and there is no scientific reason to suspect altered toxicity, it may be managed according to the standard ICH Q3A thresholds. ich.orggally.ch However, if there is evidence suggesting that the impurity might have different toxic or pharmacological effects, especially if it is unusually potent, it may require qualification even if it falls below the standard thresholds. gally.chfda.gov

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances ich.orgfda.gov

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Scientific Approaches to Mutagenic Impurity Assessment (ICH M7 applicability to deuterated compounds)

The ICH M7(R1) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu A key element of this guideline is the concept of the Threshold of Toxicological Concern (TTC), which represents a level of exposure for an unstudied chemical that is considered to pose a negligible risk of carcinogenicity. canada.caeuropa.euamericanchemistry.com

The application of ICH M7 to deuterated impurities requires careful consideration. While deuterium itself is not mutagenic, its presence can alter the metabolic pathways of a molecule. This "kinetic isotope effect" could potentially slow down metabolism, leading to increased exposure to a mutagenic parent compound or a reactive metabolite. nih.gov

The recommended approach for assessing the mutagenic potential of a deuterated impurity involves a thorough evaluation. ich.org This starts with a computational toxicology assessment using two complementary methodologies: a statistical-based and an expert rule-based model. nih.gov If either model predicts mutagenic properties, the impurity is typically controlled to a level at or below the TTC. nih.gov If the computational results are positive or inconclusive, an in vitro bacterial reverse mutation assay (Ames test) is usually required to obtain definitive data. researchgate.net The classification of impurities based on their mutagenic potential guides the necessary control strategies. veeprho.com

Table 2: ICH M7 Classification of Mutagenic Impurities veeprho.com

ClassDefinitionControl Strategy
Class 1Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.
Class 2Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3Alerting structure, unrelated to the API, with no mutagenicity data.Control at or below the TTC.
Class 4Alerting structure, but which is a structural analog to a known non-mutagenic compound.Treat as a non-mutagenic impurity.
Class 5No structural alerts, or sufficient data to demonstrate a lack of mutagenicity.Treat as a non-mutagenic impurity.

Advancing Analytical Standards for Regulatory Compliance

Ensuring compliance with the stringent regulatory limits for impurities like this compound necessitates the use of highly sensitive and specific analytical methods. intertek.com The low levels at which these impurities must be controlled require techniques capable of accurate and precise quantification. intertek.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with Mass Spectrometry (MS), are the primary analytical techniques for impurity profiling. scirp.org For deuterated impurities, the use of MS is especially beneficial as it can distinguish between the deuterated and non-deuterated compounds based on their different mass-to-charge ratios. tandfonline.com

The development and validation of these analytical procedures must follow the guidelines outlined in ICH Q2(R1), "Validation of Analytical Procedures." loesungsfabrik.deich.org This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. loesungsfabrik.de For trace-level analysis of potentially mutagenic impurities, achieving the necessary Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a critical aspect of method validation. loesungsfabrik.de

A crucial component for the accurate quantification of impurities is the availability of well-characterized reference standards. lgcstandards.com The synthesis and certification of these standards, including isotopically labeled compounds like this compound, are fundamental for advancing analytical capabilities and ensuring regulatory compliance. lgcstandards.comadventchembio.com

Future Research Directions and Emerging Methodologies

Innovations in Deuterated Compound Synthesis and Characterization

The synthesis of deuterated compounds, which are essential as internal standards for quantitative bioanalysis, is undergoing significant innovation. Researchers are moving beyond traditional methods towards more sophisticated and selective catalytic processes. These new techniques aim to improve isotopic purity and synthetic efficiency, which are critical for producing high-quality analytical reagents.

In parallel, the characterization of these complex molecules is being enhanced by coupling high-resolution mass spectrometry (HRMS) with other advanced techniques. The combination of HRMS with ion mobility spectrometry (IMS), for instance, provides an additional layer of separation based on an ion's size and shape, which is invaluable for confirming the precise location of deuterium (B1214612) atoms within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy also continues to be a powerful tool for structural elucidation, with ongoing developments in magnet strength and probe technology enabling more detailed analysis.

Integration of Advanced Analytical Techniques (e.g., AI/ML in Impurity Prediction)

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in the field of impurity analysis. By training algorithms on extensive datasets of chemical reactions and analytical outcomes, it is becoming possible to predict the formation of potential impurities during the synthesis and storage of active pharmaceutical ingredients.

These predictive capabilities allow for a more proactive approach to drug development, where synthetic routes can be designed to minimize the generation of unwanted byproducts from the outset. For instance, AI models could forecast the likelihood of isotopic scrambling during the synthesis of a deuterated standard, enabling chemists to optimize reaction conditions before committing resources. Furthermore, the integration of ML with analytical instruments can automate the detection and quantification of impurities from complex data, significantly accelerating the quality control process.

Expanding the Application of Deuterated Impurities in Pre-clinical Research

The use of deuterated compounds is set to expand significantly in preclinical research, particularly in the realm of drug metabolism and pharmacokinetics (DMPK). Stable isotope labeling is a cornerstone of studies investigating how drugs are absorbed, distributed, metabolized, and excreted.

A key area of growth is in microdosing or human 'microtracer' studies, where a tiny, non-pharmacologically active dose of a stable isotope-labeled drug is administered to human volunteers. This allows for the early assessment of a drug's metabolic profile in humans with minimal risk. The high sensitivity of techniques like accelerator mass spectrometry (AMS) is crucial for detecting the minute concentrations of the labeled compound and its metabolites. Additionally, the use of deuterated standards in "cassette-dosing" studies, where multiple drug candidates are evaluated simultaneously, can dramatically increase the efficiency of the preclinical drug development pipeline.

Below is an interactive table detailing the application of deuterated impurities in research:

Interactive Data Table: Applications of Deuterated Impurities in Research
Research Area Application of Deuterated Impurity Potential Advancement
Drug Metabolism Tracer in metabolic fate studies Elucidation of novel metabolic pathways
Pharmacokinetics Internal standard for bioanalysis Increased accuracy in concentration measurements
Bioavailability Co-administration with non-labeled drug Precise determination of absolute bioavailability

| Drug-Drug Interactions | Probe to study enzyme inhibition/induction | Mechanistic insights into interaction pathways |

Addressing Unresolved Challenges in Impurity Identification and Quantification

Despite technological progress, the identification and quantification of unknown or unexpected impurities remain significant challenges in pharmaceutical analysis. These novel impurities lack reference standards, making their characterization a complex analytical puzzle.

Future strategies will rely on a synergistic approach that combines HRMS, NMR, and computational chemistry to elucidate the structures of these unknown compounds. Computational tools can simulate mass spectral fragmentation patterns for predicted structures, providing crucial clues for identification.

Accurate quantification, especially at trace levels, is another persistent challenge. The development and certification of a broader range of reference materials, including deuterated ones, are essential for ensuring the accuracy and consistency of analytical results across different laboratories. Concurrently, the development of more sensitive analytical methods and innovative sample preparation techniques will be vital for meeting the ever-increasing stringency of regulatory standards for impurity control.

Table of Mentioned Compounds

Compound Name
Mometasone (B142194) furoate

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Mometasone furoate impurity D-d3 in pharmaceutical formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV/PDA detection is the gold standard. A validated method uses a Bakerbond C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of octanesulfonate sodium salt/phosphoric acid buffer (pH 3.0) and acetonitrile (45:55 v/v) at 0.8 mL/min flow rate. Detection is at 254 nm, with retention time matching to confirm impurity identity .
  • Validation : Follow ICH guidelines for linearity (e.g., 0.1–1.5 µg/mL), precision (RSD < 2%), and specificity via forced degradation studies (acid/alkali, oxidative, thermal stress) .

Q. How are pharmacopeial standards applied to impurity profiling of Mometasone furoate?

  • Regulatory Alignment : Pharmacopeial monographs (e.g., USP, EP) define specified impurities (A–E) and require total impurity limits (e.g., ≤0.5% for any individual impurity). Impurity D-d3 must be validated against these thresholds using chromatographic methods aligned with pharmacopeial protocols (e.g., TLC for identification, RP-HPLC for quantification) .

Q. What safety considerations are critical when handling deuterated impurities like D-d3 in laboratory settings?

  • Protocols : Use full PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact. Ensure fume hoods for dust/aerosol control. While D-d3 is not classified as hazardous, follow general guidelines for deuterated compounds, including waste disposal per local regulations .

Advanced Research Questions

Q. How can factorial design (DoE) optimize chromatographic resolution of co-eluting impurities in Mometasone furoate formulations?

  • Experimental Design : A 2⁵ full factorial design evaluates variables like mobile phase pH (3.0–4.0), column temperature (40–60°C), and flow rate (0.7–1.0 mL/min). Response factors include resolution (Rs ≥ 2.0) and retention time optimization .
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, pH and flow rate are critical for resolving impurity D-d3 from structurally similar degradants .

Q. What strategies resolve contradictions in impurity quantification data under stress-testing conditions?

  • Forced Degradation Analysis : Subject Mometasone furoate to 0.1 N NaOH (12.4% degradation) or 3% H₂O₂ to simulate oxidative stress. Compare degradation profiles using peak purity index (PPI) and mass spectrometry (LC-MS) to differentiate true impurities from artifacts .
  • Data Reconciliation : Cross-validate results with orthogonal methods (e.g., UPLC-MS for ambiguous peaks) and ensure method robustness via intermediate precision testing (inter-day, inter-analyst variability) .

Q. How do theoretical frameworks guide impurity characterization and method development?

  • Conceptual Alignment : Link impurity studies to QbD (Quality by Design) principles, defining critical quality attributes (CQAs) like impurity resolution and method operable design regions (MODR). Theoretical models (e.g., Van Deemter equation) optimize column efficiency and particle size effects .
  • Pharmacopeial Integration : Align with ICH Q3B(R2) guidelines for impurity identification thresholds (e.g., 0.10% for daily intake ≤2 g/day) and justify method parameters using peer-reviewed validation data .

Key Considerations

  • Method Transferability : Ensure scalability from lab to QC settings by validating column equivalency and detector sensitivity .
  • Ethical Compliance : Use impurity reference standards with traceability to pharmacopeial sources (e.g., USP) to avoid regulatory conflicts .

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